molecular formula C15H17F3N6O2S B2362408 2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2415455-55-7

2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2362408
CAS No.: 2415455-55-7
M. Wt: 402.4
InChI Key: UZIVCFFHJOODFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a trifluoromethyl-substituted pyrimidine, and a hexahydropyrrolo[3,4-c]pyrrole scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 1-methylimidazole derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The trifluoromethylpyrimidine moiety can be introduced via nucleophilic substitution reactions. The final step involves the construction of the hexahydropyrrolo[3,4-c]pyrrole ring system through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole and pyrimidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can form hydrogen bonds with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hexahydropyrrolo[3,4-c]pyrrole scaffold provides structural rigidity, allowing for precise spatial orientation of functional groups.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds such as histidine and metronidazole share the imidazole ring structure.

    Pyrimidine derivatives: Compounds like cytosine and thymine contain the pyrimidine ring.

    Sulfonyl-containing compounds: Sulfonamides and sulfonylureas are examples of compounds with sulfonyl groups.

    Hexahydropyrrolo[3,4-c]pyrrole derivatives: Similar scaffolds can be found in various natural products and synthetic molecules.

Uniqueness

The uniqueness of 2-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonyl group increases its solubility in polar solvents. The hexahydropyrrolo[3,4-c]pyrrole scaffold provides a rigid framework that can be exploited for the design of new compounds with specific biological activities.

Properties

IUPAC Name

5-(1-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6O2S/c1-22-8-13(20-9-22)27(25,26)24-6-10-4-23(5-11(10)7-24)14-19-3-2-12(21-14)15(16,17)18/h2-3,8-11H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIVCFFHJOODFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.